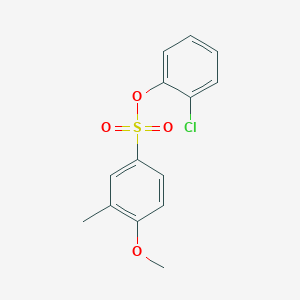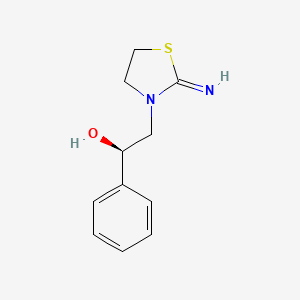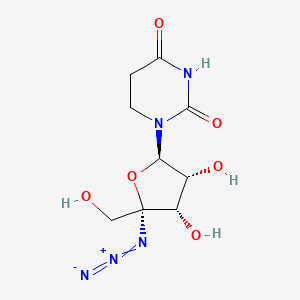![molecular formula C25H28N6O4 B12346182 N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]propanamide](/img/structure/B12346182.png)
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7300^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]propanamide is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety and a methoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]propanamide typically involves multiple steps. The initial step often includes the preparation of the benzodioxole moiety, followed by the introduction of the methoxyphenyl group through a series of reactions involving specific reagents and catalysts. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.
化学反応の分析
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]propanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions mentioned above are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels. The choice of solvent and catalyst also plays a crucial role in determining the reaction’s efficiency and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce different reduced forms of the compound.
科学的研究の応用
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]propanamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism by which N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]propanamide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. The exact mechanism can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Some compounds similar to N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]propanamide include:
- 2-phenylethanol (2PE)
- p-hydroxyphenylethanol (HPE)
- 4-hydroxybenzaldehyde (HBA)
Uniqueness
What sets this compound apart from its similar counterparts is its unique structural features, such as the combination of the benzodioxole moiety and the methoxyphenyl group. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C25H28N6O4 |
|---|---|
分子量 |
476.5 g/mol |
IUPAC名 |
N-(1,3-benzodioxol-5-ylmethyl)-3-[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl]propanamide |
InChI |
InChI=1S/C25H28N6O4/c1-33-18-5-3-17(4-6-18)19-13-20-25-28-27-23(30(25)10-11-31(20)29-19)8-9-24(32)26-14-16-2-7-21-22(12-16)35-15-34-21/h2-7,10-12,19-20,25,28-29H,8-9,13-15H2,1H3,(H,26,32) |
InChIキー |
JCKRKDWZVQAFFG-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2CC3C4NN=C(N4C=CN3N2)CCC(=O)NCC5=CC6=C(C=C5)OCO6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B12346103.png)

![N-(4-ethoxyphenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B12346115.png)
![2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B12346127.png)

![1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-4-(9-methyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one](/img/structure/B12346144.png)
![N-[(2,4-dimethoxyphenyl)methyl]-3-[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]propanamide](/img/structure/B12346149.png)
![Ethyl 2-[2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamido]benzoate](/img/structure/B12346154.png)

![2-({8-bromo-4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-cyclohexylacetamide](/img/structure/B12346164.png)
![N-ethyl-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-phenylacetamide](/img/structure/B12346165.png)
![5-[3-(Trifluoromethylsulfanyl)phenyl]pyrazolidin-3-amine](/img/structure/B12346169.png)

![ethyl 1,8-dimethyl-4-oxo-3a,9a-dihydro-3H-imidazo[1,2-a]quinoxaline-2-carboxylate](/img/structure/B12346176.png)
